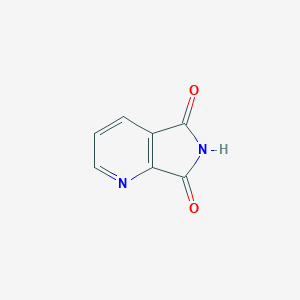

2,3-Pyridinedicarboximide

Beschreibung

Eigenschaften

IUPAC Name |

pyrrolo[3,4-b]pyridine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c10-6-4-2-1-3-8-5(4)7(11)9-6/h1-3H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKGTINFVOLLNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)NC2=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196890 | |

| Record name | 2,3-Pyridinedicarboximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4664-00-0 | |

| Record name | 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4664-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Pyridinedicarboximide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004664000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Pyridinedicarboximide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Pyridinedicarboximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,3-dicarboximide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-PYRIDINECARBOXIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EL02DAU9PG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Spectroscopic Analysis of 2,3-Pyridinedicarboximide: A Technical Guide for Researchers

Introduction

2,3-Pyridinedicarboximide, systematically known as 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, incorporating both a pyridine ring and an imide functional group, makes it a valuable scaffold for the design of novel therapeutic agents and functional materials. The precise characterization of this molecule is paramount for its application in any field, ensuring its identity, purity, and structural integrity.

Chapter 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Foundational Principles: The Causality of Chemical Shift and Spin-Spin Coupling

Proton NMR spectroscopy is a powerful technique that provides detailed information about the chemical environment of hydrogen atoms (protons) within a molecule. The principle lies in the interaction of the nuclear spin of protons with an external magnetic field.[1][2] When placed in a strong magnetic field, protons can exist in two spin states of different energies. The absorption of radiofrequency radiation causes a transition between these states, and the frequency at which this occurs is known as the resonance frequency.

The precise resonance frequency of a proton is influenced by its local electronic environment, a phenomenon known as the chemical shift (δ) . Electron-withdrawing groups deshield protons, causing them to resonate at a higher frequency (downfield), while electron-donating groups shield them, leading to a lower resonance frequency (upfield). Furthermore, the interaction of the magnetic fields of neighboring, non-equivalent protons leads to the splitting of NMR signals, a phenomenon called spin-spin coupling . The multiplicity of a signal (e.g., singlet, doublet, triplet) and the coupling constant (J), measured in Hertz (Hz), provide valuable information about the connectivity of atoms in a molecule.

Experimental Protocol: A Self-Validating Approach to ¹H NMR Data Acquisition

The following protocol outlines a standard procedure for obtaining a high-quality ¹H NMR spectrum of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Based on the literature for related compounds, deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its excellent solvating power for polar heterocyclic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS is chemically inert and its signal is defined as 0 ppm, providing a reference point for the chemical shifts of the analyte.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent to compensate for any magnetic field drift.

-

Shim the magnetic field to achieve a homogeneous field across the sample, which is crucial for obtaining sharp, well-resolved signals.

-

Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width. For a dilute sample, a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Reference the spectrum by setting the TMS peak to 0 ppm.

-

Integrate the signals to determine the relative number of protons contributing to each peak.

-

Data Interpretation and Structural Correlation

The ¹H NMR spectrum of this compound is predicted to show three signals corresponding to the three aromatic protons on the pyridine ring and one broad signal for the imide proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-N (Imide) | 11.0 - 12.0 | broad singlet | - | 1H |

| H-4 | 8.8 - 9.0 | doublet of doublets | J ≈ 4.5, 1.5 Hz | 1H |

| H-6 | 8.3 - 8.5 | doublet of doublets | J ≈ 7.5, 1.5 Hz | 1H |

| H-5 | 7.6 - 7.8 | doublet of doublets | J ≈ 7.5, 4.5 Hz | 1H |

-

H-N (Imide): The imide proton is expected to be significantly deshielded due to the adjacent electron-withdrawing carbonyl groups and its acidic nature. It will likely appear as a broad singlet in the downfield region of the spectrum.

-

Aromatic Protons (H-4, H-5, H-6): The protons on the pyridine ring will exhibit a characteristic splitting pattern. H-4, being adjacent to the nitrogen atom and a carbonyl group, is expected to be the most deshielded. It will appear as a doublet of doublets due to coupling with H-5 (ortho-coupling) and H-6 (meta-coupling). H-6 will also be a doublet of doublets, coupling to H-5 (ortho-coupling) and H-4 (meta-coupling). H-5 will appear as a doublet of doublets due to ortho-coupling with both H-4 and H-6.

Workflow Diagram

Caption: Workflow for ¹H NMR analysis of this compound.

Chapter 2: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Core Concepts: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The principles are similar to ¹H NMR, but the focus is on the ¹³C isotope, which has a nuclear spin. Due to the low natural abundance of ¹³C (about 1.1%), ¹³C-¹³C coupling is negligible, resulting in spectra where each unique carbon atom typically gives a single sharp line. The chemical shift of a carbon atom is highly dependent on its hybridization and the electronegativity of the atoms attached to it.

Experimental Protocol: Best Practices for ¹³C NMR

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

-

Longer Acquisition Times: Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, longer acquisition times or a higher number of scans are required to obtain a good signal-to-noise ratio.

-

Proton Decoupling: To simplify the spectrum and improve sensitivity, ¹³C NMR spectra are typically acquired with broadband proton decoupling. This removes the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon.

Spectral Analysis

The ¹³C NMR spectrum of this compound is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Imide) | 165 - 175 |

| C-2 | 150 - 155 |

| C-3 | 145 - 150 |

| C-4 | 138 - 142 |

| C-6 | 125 - 130 |

| C-5 | 120 - 125 |

| C-7a | 115 - 120 |

-

Carbonyl Carbons (C=O): The two equivalent carbonyl carbons of the imide group are expected to resonate at the most downfield region of the spectrum due to the strong deshielding effect of the double-bonded oxygen atoms.

-

Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the fused imide ring. The carbons directly attached to the nitrogen (C-2 and C-6) and the electron-withdrawing imide group (C-2 and C-3) will be deshielded. The predicted shifts are based on the analysis of similar heterocyclic systems.

Data Visualization

Caption: Correlation of carbon atoms with predicted ¹³C NMR chemical shifts.

Chapter 3: Infrared (IR) Spectroscopy

The Physics of Molecular Vibrations

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.[3][4][5] These vibrational modes, such as stretching and bending, are unique to each type of bond and functional group. An IR spectrum is a plot of absorbance or transmittance versus frequency (usually expressed in wavenumbers, cm⁻¹).

Experimental Protocol: Attenuated Total Reflectance (ATR) Method

Attenuated Total Reflectance (ATR) is a popular sampling technique for IR spectroscopy because it requires minimal sample preparation.

-

Instrument Background: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum of the sample.

Interpreting the Vibrational Fingerprint

The IR spectrum of this compound is expected to show characteristic absorption bands for the imide and pyridine functionalities.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Imide) | 3300 - 3100 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O Stretch (Imide, Asymmetric) | 1780 - 1740 | Strong |

| C=O Stretch (Imide, Symmetric) | 1720 - 1680 | Strong |

| C=C and C=N Stretch (Aromatic Ring) | 1600 - 1450 | Medium to Strong |

| C-H Bending (Aromatic) | 900 - 650 | Medium to Strong |

-

N-H Stretch: The stretching vibration of the N-H bond in the imide group is expected to appear as a medium-intensity band in the region of 3300-3100 cm⁻¹.

-

C=O Stretches: The two carbonyl groups of the imide will give rise to two strong absorption bands due to symmetric and asymmetric stretching vibrations.

-

Aromatic Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will appear in the 1600-1450 cm⁻¹ region. The C-H bending vibrations of the aromatic ring will be observed in the fingerprint region (below 1000 cm⁻¹).

Workflow Diagram

Caption: Workflow for ATR-IR analysis of this compound.

Chapter 4: Mass Spectrometry (MS)

Principles of Ionization and Mass Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6][7][8] In a typical experiment, a sample is vaporized and then ionized. The resulting ions are separated according to their m/z values by a mass analyzer and then detected. Electron Ionization (EI) is a common ionization technique where high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is often characteristic of the molecule's structure.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is ionized using Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: The ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Elucidating the Molecular Formula and Fragmentation

The mass spectrum of this compound will provide its molecular weight and clues about its structure through fragmentation.

| Ion | Predicted m/z | Interpretation |

| [M]⁺˙ | 148 | Molecular Ion |

| [M-CO]⁺˙ | 120 | Loss of a carbonyl group |

| [M-HNCO]⁺˙ | 105 | Loss of isocyanic acid |

| [C₅H₃N]⁺˙ | 77 | Pyridine ring fragment |

-

Molecular Ion Peak: The molecular ion peak is expected at an m/z of 148, corresponding to the molecular weight of C₇H₄N₂O₂. High-resolution mass spectrometry would confirm the elemental composition.

-

Fragmentation Pattern: The fragmentation of the molecular ion is likely to involve the loss of small, stable neutral molecules. The loss of a carbonyl group (CO, 28 Da) would result in a fragment at m/z 120. The loss of isocyanic acid (HNCO, 43 Da) from the imide ring is another plausible fragmentation pathway, leading to a fragment at m/z 105. The pyridine ring fragment would likely be observed at m/z 77.

Process Diagram

Caption: The process of Electron Ionization Mass Spectrometry.

Chapter 5: Integrated Spectroscopic Analysis: A Holistic Approach to Structural Confirmation

The unambiguous structural elucidation of this compound is achieved by integrating the data from all three spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating confirmation of the molecule's identity.

Caption: Convergence of spectroscopic data to confirm the structure.

-

¹H and ¹³C NMR data collectively establish the carbon-hydrogen framework, confirming the presence of a trisubstituted pyridine ring and the number of protons attached to it, as well as the presence of the imide proton and the carbonyl carbons.

-

IR spectroscopy provides definitive evidence for the key functional groups: the imide (N-H and two C=O stretches) and the aromatic pyridine ring.

-

Mass spectrometry confirms the molecular weight of the compound and, through its fragmentation pattern, supports the proposed connectivity of the atoms.

References

- Deutsche Gesellschaft für Massenspektrometrie. Basic Principle of Mass Spectrometry. [Link]

- BYJU'S. IR (infrared) spectroscopy. [Link]

- Wikipedia. Mass spectrometry. [Link]

- Vedantu.

- Microbe Notes. Mass Spectrometry Explained: Principle, Steps & Uses. [Link]

- PREMIER Biosoft.

- Shimadzu. Principles of infrared spectroscopy (1)

- Chemistry LibreTexts. Infrared Spectroscopy. [Link]

- Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

- Microbe Notes. Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. [Link]

- Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

Sources

- 1. 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione(4664-00-0) 1H NMR [m.chemicalbook.com]

- 2. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 3. 2,3-Pyridinedicarboxylic acid, dimethyl ester [webbook.nist.gov]

- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 5. 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione | 4664-00-0 [chemicalbook.com]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 8. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 2,3-Pyridinedicarboximide Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone, integral to the structure of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." When fused or substituted with other pharmacologically relevant moieties, the pyridine core gives rise to a diverse array of bioactive molecules. Among these, the 2,3-pyridinedicarboximide scaffold has emerged as a particularly intriguing starting point for the design of novel therapeutics. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential in oncology, inflammation, and neurodegenerative diseases. We will delve into the mechanistic underpinnings of their actions, present key structure-activity relationships, and provide detailed experimental protocols to empower further investigation into this promising class of compounds.

I. Anticancer Activity: Targeting the Engines of Malignancy

The this compound scaffold has shown considerable promise in the development of novel anticancer agents. Its rigid structure provides a foundation for the strategic placement of functional groups that can interact with various molecular targets implicated in cancer progression.

A. Mechanism of Action: From Kinase Inhibition to PARP Trapping

The anticancer effects of this compound derivatives and their close relatives, such as pyrido[2,3-d]pyrimidines, are often attributed to their ability to inhibit key enzymes involved in cell signaling and DNA repair.

1. Tyrosine Kinase Inhibition:

Several studies have highlighted the potential of pyridine-based compounds to inhibit receptor tyrosine kinases (RTKs) like EGFR, FGFR, and PDGFR, which are frequently dysregulated in cancer.[1][2] For instance, certain pyrido[2,3-d]pyrimidine derivatives have demonstrated potent inhibition of these kinases, with IC50 values in the low micromolar to nanomolar range.[1] The mechanism of action typically involves competitive binding to the ATP-binding pocket of the kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.[2]

2. PARP Inhibition:

A particularly exciting avenue of investigation is the role of the this compound scaffold in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of double-strand breaks, ultimately resulting in synthetic lethality.[3] The this compound core can be elaborated with pharmacophoric elements that mimic the nicotinamide portion of the NAD+ substrate, enabling potent and selective inhibition of PARP-1.[4]

Signaling Pathway of PARP Inhibition in BRCA-Deficient Cancer Cells

Caption: PARP inhibition in BRCA-deficient cells leads to apoptosis.

B. Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative pyridine derivatives against various cancer cell lines. It is important to note that while some of these are not strictly 2,3-pyridinedicarboximides, they share a common pyridine core and provide valuable insights into the potential of this scaffold.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidinone | PC-3 (Prostate) | 7.12 | [5] |

| Pyrido[2,3-d]pyrimidinone | A-549 (Lung) | 7.23 | [5] |

| Pyridin-2-yl estra-1,3,5(10)-triene | MDA-MB-231 (Breast) | 0.96 | [6] |

| Pyridin-2-yl estra-1,3,5(10)-triene | HT-29 (Colon) | 8.04 | [6] |

| Pyridine-urea derivative | MCF-7 (Breast) | 0.22 | |

| Thienyl-thiazolopyrimidine | HCT 116 (Colorectal) | 25.28 (µg/mL) | [7] |

| Thienyl-thiazolopyrimidine | Caco-2 (Colorectal) | 30.12 (µg/mL) | [7] |

C. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT assay for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

1. Cell Seeding:

-

Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

-

Add the diluted compounds to the wells, including a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

3. Incubation:

-

Incubate the plates for 48-72 hours at 37°C and 5% CO2.

4. MTT Addition and Formazan Solubilization:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow for In Vitro Cytotoxicity Testing

Caption: Workflow for determining the in vitro cytotoxicity of test compounds.

II. Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. The this compound scaffold offers a promising template for the development of novel anti-inflammatory agents.

A. Mechanism of Action: COX Inhibition

A primary mechanism by which many anti-inflammatory drugs exert their effects is through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Some pyridine-based compounds have been shown to be potent and selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[8][9] The design of selective COX-2 inhibitors is a key strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[8]

B. Quantitative Data: In Vitro COX-2 Inhibitory Activity

The following table presents the COX-2 inhibitory activity of a representative pyrido[2,3-d]pyridazine-2,8-dione derivative, highlighting the potential of this class of compounds as anti-inflammatory agents.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrido[2,3-d]pyridazine-2,8-dione 7c | Similar to COX-2 | Similar to COX-1 | Dual Inhibitor | [3] |

C. Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of this compound derivatives against COX-2.[7][10]

1. Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare stock solutions of human recombinant COX-2 enzyme, heme, arachidonic acid (substrate), and a chromogenic substrate (e.g., TMPD) in appropriate solvents.

-

Prepare serial dilutions of the test compounds and a positive control (e.g., celecoxib).

2. Assay Procedure:

-

In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme solution.

-

Add the test compound or positive control at various concentrations (or DMSO for the control).

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the chromogenic substrate and arachidonic acid.

3. Data Analysis:

-

Monitor the change in absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over time using a plate reader.

-

Calculate the initial reaction velocity for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

III. Activity in Neurodegenerative Diseases: A Beacon of Hope for Brain Health

Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant and growing public health challenge. The multifactorial nature of these disorders necessitates the development of multi-target-directed ligands. The this compound scaffold is a promising starting point for designing such molecules.

A. Mechanism of Action: A Multi-pronged Approach

1. Cholinesterase Inhibition:

A key feature of Alzheimer's disease is the decline in acetylcholine levels in the brain.[11] Therefore, inhibiting the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a major therapeutic strategy.[11] Certain pyridine-based compounds have been shown to be potent inhibitors of both AChE and BChE, with IC50 values in the micromolar to nanomolar range.[12][13]

2. Modulation of Amyloid-β Aggregation:

The aggregation of amyloid-β (Aβ) peptides into toxic plaques is a central event in the pathogenesis of Alzheimer's disease.[14] Some pyridine derivatives have been shown to inhibit Aβ aggregation, potentially by interfering with the self-assembly of Aβ monomers.[15]

3. Neuroprotection:

Beyond specific enzyme inhibition, some dihydropyridine derivatives have demonstrated neuroprotective effects in models of ischemic brain injury and Alzheimer's disease.[13][16] These effects may be mediated through the modulation of calcium channels, inhibition of calmodulin-dependent pathways, and induction of heat shock proteins that help maintain protein homeostasis.[13][16]

Multi-target Strategy for Alzheimer's Disease

Caption: Multi-target approach of this compound derivatives in Alzheimer's.

B. Quantitative Data: Cholinesterase Inhibitory Activity

The following table provides IC50 values for the cholinesterase inhibitory activity of some pyridine-based compounds.

| Compound Class | Enzyme | IC50 (µM) | Reference |

| Pyridinium derivative | AChE | 17.41 | [17] |

| Thienobenzo-1,2,3-triazole salt | AChE | 2.6 - 3.2 | [10] |

| Thienobenzo-1,2,3-triazole salt | BChE | 0.3 - 0.4 | [10] |

| 2,3-Dihydro-1H-cyclopenta[b]quinoline derivative | AChE | 0.052 | [12] |

IV. Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is paramount for the rational design of more potent and selective compounds.

-

Anticancer Activity: For pyrido[2,3-d]pyrimidine-based tyrosine kinase inhibitors, the nature of the substituent at the 6-position of the pyridine ring has been shown to be critical for selectivity. For example, a 6-(3',5'-dimethoxyphenyl) group can confer high selectivity for FGFR.[1] In the case of thieno[2,3-b]pyridine-2-carboxamide derivatives, the electronic properties of substituents on the N-phenyl ring significantly impact their activity as FOXM1 inhibitors.[18]

-

Anti-inflammatory Activity: For selective COX-2 inhibition, the presence of a sulfonyl or sulfonamide group is a common feature in many diarylheterocyclic compounds, as this group can interact with a specific side pocket in the COX-2 active site.[8] The nature and position of substituents on the aryl rings also play a crucial role in determining potency and selectivity.[8]

-

Neuroprotective Activity: In cholinesterase inhibitors based on a pyridine scaffold, the length and nature of the linker between the pyridine ring and other pharmacophoric groups can significantly influence inhibitory potency and selectivity for AChE versus BChE.[12]

V. Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents with a wide range of biological activities. The evidence presented in this guide underscores their potential as anticancer, anti-inflammatory, and neuroprotective agents. Future research should focus on:

-

Synthesis of diverse libraries: The generation of a wider array of this compound derivatives with systematic structural modifications will be crucial for elucidating more detailed structure-activity relationships.

-

In-depth mechanistic studies: Further investigation into the precise molecular targets and signaling pathways modulated by these compounds is needed to fully understand their mechanisms of action.

-

In vivo evaluation: Promising candidates identified in vitro should be advanced to in vivo models of cancer, inflammation, and neurodegenerative diseases to assess their efficacy and pharmacokinetic properties.

By harnessing the principles of medicinal chemistry and leveraging the insights presented in this guide, the scientific community can unlock the full therapeutic potential of this compound derivatives and pave the way for the development of next-generation medicines.

References

- IC 50 s of the compounds against different colorectal and breast cancerous cell lines. - ResearchGate.

- IC50 values for acetylcholinesterase and butyrylcholinesterase. - ResearchGate.

- Calculated IC50 values for compounds 1-19. - ResearchGate.

- Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). Future Medicinal Chemistry. 2024.

- Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H) - NIH.

- IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). - ResearchGate.

- Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury - PubMed.

- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC.

- Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. BMC Chemistry. 2023.

- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC - NIH.

- Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes. Cancer Science. 2022.

- Novel pyridinium derivatives as inhibitors for acetylcholinesterase - PubMed - NIH.

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI.

- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. 2018.

- Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme | Request PDF - ResearchGate.

- Dihydropyridine Derivatives Modulate Heat Shock Responses and have a Neuroprotective Effect in a Transgenic Mouse Model of Alzheimer's Disease - PubMed.

- IC 50 Values of the Dimeric Pyridinium Bromides 1−4 against Two Cancer... - ResearchGate.

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PubMed Central.

- Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed.

- Novel Coumarin–Pyridine Hybrids as Potent Multi-Target Directed Ligands Aiming at Symptoms of Alzheimer's Disease - NIH.

- Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed.

- Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring - PMC - PubMed Central.

- Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease - PubMed.

- (PDF) Exploring the Neuroprotective Effects of Rufinamide in a Streptozotocin-Induced Dementia Model - ResearchGate.

- Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors | Request PDF - ResearchGate.

- Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents - MDPI.

- Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring - PubMed.

- Dendrimers in Alzheimer's Disease: Recent Approaches in Multi-Targeting Strategies. Pharmaceutics. 2022.

- Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - NIH.

- Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed.

Sources

- 1. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Novel pyridinium derivatives as inhibitors for acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Dendrimers in Alzheimer’s Disease: Recent Approaches in Multi-Targeting Strategies [mdpi.com]

- 15. Neuroprotective Effects of 2-Substituted 1, 3-Selenazole Amide Derivatives on Amyloid-Beta-Induced Toxicity in a Transgenic Caenorhabditis Elegans Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dihydropyridine Derivatives Modulate Heat Shock Responses and have a Neuroprotective Effect in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of the 2,3-Pyridinedicarboximide Scaffold: A Technical Guide for Medicinal Chemists

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets, offering a versatile platform for drug design. The 2,3-pyridinedicarboximide core, a heterocyclic imide, has steadily gained prominence as one such scaffold. Its unique structural and electronic properties, coupled with its role as a bioisostere of the well-known phthalimide group, have propelled its exploration in various therapeutic areas, most notably in oncology.

This technical guide provides an in-depth exploration of the this compound scaffold for researchers, scientists, and drug development professionals. We will delve into its synthesis, key physicochemical properties, and its multifaceted role in medicinal chemistry, with a particular focus on its application as an inhibitor of clinically relevant enzymes. This guide is designed to be a practical resource, offering not only a comprehensive overview but also detailed experimental protocols and insights into structure-activity relationships (SAR) to empower the rational design of novel therapeutics.

The this compound Core: A Bioisosteric Advantage

The concept of bioisosterism, the interchange of atoms or groups of atoms that retain similar biological activity, is a cornerstone of modern drug design. The this compound scaffold serves as a compelling example of a bioisostere for the phthalimide moiety. This strategic replacement of a benzene ring with a pyridine ring introduces a nitrogen atom, which can significantly alter the molecule's physicochemical properties in a favorable manner.

The introduction of the nitrogen atom in the aromatic ring can lead to:

-

Enhanced Solubility: The pyridine nitrogen can act as a hydrogen bond acceptor, potentially improving the aqueous solubility of the molecule, a crucial parameter for drug development.

-

Modulated Lipophilicity: The pyridine ring generally has a lower lipophilicity compared to a benzene ring, which can be advantageous for optimizing pharmacokinetic profiles.

-

Novel Interactions with Biological Targets: The nitrogen atom can participate in hydrogen bonding or other polar interactions with amino acid residues in the target protein's binding site, potentially leading to increased potency and selectivity.

-

Altered Metabolic Profile: The presence of the pyridine nitrogen can influence the metabolic fate of the drug, potentially blocking sites of metabolism and improving metabolic stability.

This bioisosteric relationship has been a key driver in the exploration of this compound derivatives as analogs of known phthalimide-containing drugs, often leading to compounds with improved pharmacological properties.

Synthesis of the this compound Scaffold: A Practical Guide

The synthesis of N-substituted 2,3-pyridinedicarboximides typically proceeds through a two-step sequence involving the formation of the reactive intermediate, 2,3-pyridinedicarboxylic anhydride (also known as quinolinic anhydride), followed by its reaction with a primary amine.

Synthesis of 2,3-Pyridinedicarboxylic Anhydride

2,3-Pyridinedicarboxylic acid (quinolinic acid) is the readily available starting material for the synthesis of the anhydride. Several methods can be employed for this dehydration reaction.

Method 1: Acetic Anhydride Dehydration

A straightforward and common method involves heating 2,3-pyridinedicarboxylic acid in acetic anhydride.

Method 2: Oxalyl Chloride/DMF Catalysis

A milder and often more efficient method utilizes oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

Synthesis of N-Substituted 2,3-Pyridinedicarboximides

Once the anhydride is obtained, it can be readily reacted with a primary amine to furnish the desired N-substituted imide. This reaction is typically carried out in a suitable solvent, and both conventional heating and microwave irradiation have proven effective.

Conventional Synthesis Protocol:

Microwave-Assisted Synthesis Protocol:

Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times, often leading to higher yields and cleaner reaction profiles.

The Role of this compound in Medicinal Chemistry: A Focus on Enzyme Inhibition

The this compound scaffold has been successfully incorporated into a variety of enzyme inhibitors, demonstrating its versatility in targeting different active sites. Below, we explore its prominent role in the inhibition of two key cancer targets: Poly(ADP-ribose) polymerase (PARP) and Forkhead Box M1 (FOXM1).

This compound as a Scaffold for PARP Inhibitors

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that rectifies single-strand breaks (SSBs). In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired SSBs, which collapse replication forks during DNA replication, resulting in the formation of DSBs. The inability to repair these DSBs through the defective HR pathway leads to synthetic lethality, a state where the combination of two non-lethal defects results in cell death.

The this compound scaffold has emerged as a promising pharmacophore for the design of potent PARP inhibitors. Its structural similarity to the nicotinamide portion of the NAD+ cofactor allows it to bind to the catalytic domain of PARP, competitively inhibiting its activity.

Structure-Activity Relationship (SAR) of this compound-Based PARP Inhibitors:

Systematic modifications of the this compound core have provided valuable insights into the SAR for PARP inhibition.

-

The Imide Moiety: The cyclic imide is a critical feature for PARP inhibitory activity, mimicking the nicotinamide headgroup of NAD+.

-

N-Substitution: The substituent on the imide nitrogen plays a crucial role in determining potency and selectivity. Aromatic or heteroaromatic rings are often employed, and their substitution pattern can be fine-tuned to optimize interactions with the PARP active site. For instance, the introduction of a benzyl group has been shown to be favorable.

-

Modifications on the Pyridine Ring: Substitution on the pyridine ring of the this compound core can also influence activity. Electron-donating or -withdrawing groups can modulate the electronic properties of the scaffold and its interactions with the target.

Quantitative Data for this compound and Related PARP Inhibitors:

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| Olaparib | PARP-1/2 | 1/5 | - | [1] |

| Rucaparib | PARP-1/2 | 1.4/6.6 | - | [1] |

| Niraparib | PARP-1/2 | 3.8/2.1 | - | [1] |

| Talazoparib | PARP-1/2 | 0.57/1.0 | - | [1] |

| Veliparib | PARP-1/2 | 5.2/2.9 | - | [1] |

Note: The table includes well-known PARP inhibitors for comparative purposes. Specific IC50 values for this compound derivatives are often found within proprietary drug discovery programs and may not be publicly available.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

Caption: PARP Inhibition Pathway in HR-Deficient Cancer Cells.

This compound Derivatives as FOXM1 Inhibitors

Forkhead Box M1 (FOXM1) is a transcription factor that plays a pivotal role in cell cycle progression, proliferation, and DNA damage repair. Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis and drug resistance. This makes FOXM1 an attractive target for anticancer drug development.

Recently, thieno[2,3-b]pyridine derivatives, which share a similar heterocyclic core with 2,3-pyridinedicarboximides, have been identified as inhibitors of FOXM1. These compounds are thought to disrupt the interaction between FOXM1 and its DNA binding site. Given the structural similarities, the this compound scaffold represents a promising platform for the design of novel FOXM1 inhibitors.

Structure-Activity Relationship (SAR) of FOXM1 Inhibitors:

While the exploration of this compound-based FOXM1 inhibitors is still in its early stages, SAR studies on related thieno[2,3-b]pyridine derivatives provide valuable guidance:

-

N-Aryl Substituent: The nature and substitution pattern of an N-aryl group on the carboxamide side chain are critical for activity. Electron-withdrawing groups at specific positions on the aryl ring have been shown to enhance inhibitory potency.

-

Heterocyclic Core: The core heterocyclic structure is essential for binding to the FOXM1 protein. The pyridinedicarboximide moiety, with its potential for hydrogen bonding and electrostatic interactions, is a promising starting point for optimization.

Experimental Protocols for Biological Evaluation

To assess the potential of novel this compound derivatives as enzyme inhibitors, robust and reliable biological assays are essential. Below are generalized protocols for evaluating PARP and FOXM1 inhibitory activity.

Protocol: In Vitro PARP Activity Assay (Colorimetric)

This assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone-coated 96-well plate

-

Activated DNA

-

Biotinylated NAD+

-

Assay Buffer

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Test compounds (this compound derivatives)

-

Plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

-

Reaction Setup: To each well of the histone-coated plate, add the assay buffer, activated DNA, and the test compound or vehicle control.

-

Enzyme Addition: Initiate the reaction by adding the PARP-1 enzyme to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection:

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP conjugate and incubate.

-

Wash the plate again.

-

Add TMB substrate and incubate until color develops.

-

-

Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Caption: Workflow for an in vitro PARP activity assay.

Protocol: FOXM1 Inhibition Assay (Western Blot)

This assay determines the effect of test compounds on the protein expression levels of FOXM1 in cancer cells.

Materials:

-

Cancer cell line known to overexpress FOXM1 (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

Test compounds (this compound derivatives)

-

Lysis buffer

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-FOXM1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed the cancer cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compounds or vehicle control for a specified duration (e.g., 24-48 hours).

-

Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting:

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-FOXM1 antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the FOXM1 protein levels to a loading control (e.g., β-actin) to determine the effect of the compounds on FOXM1 expression.

Beyond Oncology: Expanding the Therapeutic Horizons of this compound

While the primary focus of this guide has been on anticancer applications, the versatility of the this compound scaffold suggests its potential in other therapeutic areas. The pyridine ring, with its unique electronic properties and ability to engage in various non-covalent interactions, makes this scaffold a valuable starting point for the design of inhibitors for a wide range of enzymes and receptors.

Future research directions could include the exploration of this compound derivatives as:

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many approved kinase inhibitors.

-

Antiviral Agents: The heterocyclic nature of the scaffold could be exploited for the development of inhibitors of viral enzymes.

-

Neuroprotective Agents: Targeting enzymes involved in neurodegenerative diseases is another promising avenue.

Conclusion: A Scaffold with a Bright Future

The this compound core represents a highly promising and versatile scaffold in modern medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and proven ability to interact with key biological targets have solidified its importance in drug discovery. As our understanding of disease biology continues to grow, the rational design of novel therapeutics based on this privileged scaffold is poised to deliver the next generation of innovative medicines. This guide has provided a comprehensive overview and practical tools to aid researchers in harnessing the full potential of the this compound scaffold in their drug discovery endeavors.

References

- Kantin, G., Chupakhin, E., Dar'in, D., & Krasavin, M. (2017). A general and efficient method for the synthesis of cyclic anhydrides from dicarboxylic acids using oxalyl chloride/DMF. Tetrahedron Letters, 58(32), 3160-3163. [Link]

- El-Gaby, M. S. A., Ammar, Y. A., & El-Sharief, A. M. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation of some Pyridine Carboxamide and Pyrrolo[3,4-B]Pyridine-5,7-Dione Derivatives. Chemical Sciences Journal, 2011. [Link]

- Böhm, H. J., & Stahl, M. (2000). The use of bioisosteric replacements in drug design. Nachrichten aus der Chemie, 48(4), 431-436.

- Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action. Science translational medicine, 8(362), 362ps17-362ps17. [Link]

- Wiemer, A. J., & Wiemer, D. F. (2014). Inhibitors of the transcription factor FOXM1. Current medicinal chemistry, 21(11), 1335-1352. [Link]

- Gormally, M. V., et al. (2014). Suppression of the FOXM1 transcriptional programme by a small molecule inhibitor.

- BPS Bioscience. PARP1 Colorimetric Assay Kit. [Link]

- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

- Brown, N. (Ed.). (2012). Bioisosteres in medicinal chemistry. John Wiley & Sons.

- Murai, J., & Pommier, Y. (2019). PARP inhibitors: Synthetic lethality, beyond BRCA. Current pharmaceutical design, 25(14), 1596-1607.

- Teh, J. L., & Ganesan, A. (2018). The medicinal chemistry of pyridine-based drugs. Future medicinal chemistry, 10(14), 1735-1756.

- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: synthetic lethality in the clinic. Science, 355(6330), 1152-1158.

- Pilie, P. G., Tang, C., Mills, G. B., & Yap, T. A. (2019). State-of-the-art strategies for targeting the DNA damage response in cancer. Nature Reviews Clinical Oncology, 16(2), 81-104.

- Ray-Coquard, I., Pautier, P., Pignata, S., Pérol, D., González-Martín, A., Berger, R., ... & Pujade-Lauraine, E. (2019). Olaparib plus bevacizumab as first-line maintenance in ovarian cancer. New England Journal of Medicine, 381(25), 2416-2428.

- Antolin, A. A., & Mestres, J. (2014). Linking off-target kinase pharmacology to the differential cellular effects of PARP inhibitors. Oncotarget, 5(13), 4694. [Link]

Sources

Introduction: The Strategic Importance of the Pyridine-2,3-dicarboximide Core

An In-Depth Technical Guide to the Synthesis of 2,3-Pyridinedicarboximide A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

In the landscape of modern synthetic chemistry, the pyridine-2,3-dicarboximide scaffold, also known as quinolinic imide, represents a foundational building block of significant strategic value. While not a therapeutic agent in itself, its rigid, heterocyclic structure is a key intermediate in the synthesis of a range of high-value molecules, particularly in the agrochemical and pharmaceutical sectors. Its derivatives are integral to the creation of potent herbicides and have been explored in various drug discovery programs.[1]

This guide provides a comprehensive overview of the discovery and historical evolution of this compound synthesis. We will deconstruct the synthetic pathway, beginning with its essential precursor, quinolinic acid, and progressing through the formation of the reactive anhydride intermediate to the final cyclization. The narrative emphasizes the causal logic behind experimental choices, offering field-proven insights into why certain reagents and conditions became standard practice.

The Foundational Precursor: Pyridine-2,3-dicarboxylic Acid (Quinolinic Acid)

The journey to this compound begins with its corresponding diacid, pyridine-2,3-dicarboxylic acid, commonly known as quinolinic acid.[2] Historically, the primary and most commercially viable route to this precursor has been the oxidative cleavage of the benzene ring of quinoline.

Historical Synthetic Approach: Oxidation of Quinoline

The oxidation of the readily available coal-tar derivative, quinoline, provides a direct and scalable route to quinolinic acid. This transformation selectively cleaves the carbocyclic ring while preserving the pyridine nucleus.

-

Causality Behind the Method : Quinoline's benzene ring is more electron-rich than its pyridine ring, making it more susceptible to electrophilic attack and subsequent oxidative cleavage. Early methods relied on harsh oxidizing agents, but the development of catalyzed reactions significantly improved yields and safety.

-

Process Evolution : While various oxidizing systems have been explored, oxidation with chlorate salts in an acidic medium, particularly in the presence of a copper catalyst, emerged as a practical and efficient method.[3] The cupric ions are believed to facilitate the electron transfer process, increasing the reaction rate and overall yield. Research has shown that this catalyzed process can elevate the isolated yield of quinolinic acid to over 60%.[3]

Experimental Protocol: Catalytic Oxidation of Quinoline to Quinolinic Acid

This protocol is based on the improved process involving a chlorate salt and a cupric catalyst.[3]

Materials:

-

Quinoline

-

Sodium Chlorate (NaClO₃)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sulfuric Acid (conc.)

-

Water

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, charge the aqueous acidic medium.

-

Catalyst Addition: Add the cupric compound (e.g., Copper(II) Sulfate) to the acidic medium. The molar ratio of copper to quinoline is typically optimized between 0.5 and 2.0.[3]

-

Reactant Addition: Add quinoline to the reaction mixture.

-

Oxidant Introduction: Gradually add the chlorate salt (e.g., Sodium Chlorate) to the mixture. The reaction is exothermic and the rate of addition should be controlled to maintain the desired reaction temperature.

-

Reaction Maintenance: Heat the mixture and maintain it at reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture. The crude product often precipitates as its copper salt. This salt can be isolated and then treated with a base (e.g., sodium hydroxide) to regenerate the copper catalyst (as copper oxide) and form the disodium salt of the acid.

-

Acidification: Filter the mixture to remove the insoluble copper oxide. The resulting filtrate containing the disodium salt is then carefully acidified with a mineral acid (e.g., HCl) to precipitate the free pyridine-2,3-dicarboxylic acid.

-

Purification: The precipitated solid is collected by filtration, washed with cold water, and dried to yield quinolinic acid.

The Key Intermediate: 2,3-Pyridinedicarboxylic Anhydride

The direct conversion of a dicarboxylic acid to an imide is possible but often requires high temperatures and can be inefficient. A more controlled and widely adopted strategy involves the formation of a cyclic anhydride intermediate. This anhydride is a significantly more reactive electrophile, readily undergoing nucleophilic attack by an amine source.

Dehydration Methodologies

Two primary methods have proven effective for the cyclodehydration of quinolinic acid to its anhydride.

-

Acetic Anhydride Dehydration: Heating quinolinic acid with a dehydrating agent like acetic anhydride is a classic and effective method. The acetic anhydride serves as both a reagent and a solvent, driving the reaction by consuming the water produced.

-

Oxalyl Chloride Dehydration: For a milder, lower-temperature conversion, oxalyl chloride in an inert solvent like toluene with a catalytic amount of DMF is highly efficient.[4] The reaction proceeds via a Vilsmeier-Haack type intermediate, generating volatile byproducts (CO, CO₂, HCl), which simplifies purification.[4]

Experimental Protocol: Anhydride Synthesis via Oxalyl Chloride

This protocol describes a modern and efficient laboratory-scale synthesis.[4]

Materials:

-

Pyridine-2,3-dicarboxylic acid (Quinolinic acid)

-

Oxalyl Chloride ((COCl)₂)

-

Anhydrous Toluene

-

N,N-Dimethylformamide (DMF, freshly distilled)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: To a flame-dried flask under an inert atmosphere (Argon), add quinolinic acid (1 mmol) and anhydrous toluene (5 mL).

-

Reagent Addition: Add oxalyl chloride (1.2 mmol) followed by a single drop of DMF. The DMF acts as a catalyst.

-

Reaction: Purge the vessel with argon and heat the mixture under stirring for approximately 3 hours.

-

Isolation: After the reaction is complete, stop stirring and allow any residue to settle. Decant the hot toluene solution and filter it.

-

Purification: Evaporate the toluene under reduced pressure. The resulting solid is the 2,3-pyridinedicarboxylic anhydride. If necessary, trituration with diethyl ether can be used to induce crystallization and improve purity.

Core Synthesis: Formation of this compound

The final step in the sequence is the formation of the imide ring. This is achieved by reacting the highly electrophilic 2,3-pyridinedicarboxylic anhydride with a nitrogen source. The choice of nitrogen source determines whether the final product is the parent imide or an N-substituted derivative.

Imidation Strategies

-

Parent Imide Synthesis: For the synthesis of the unsubstituted imide, ammonia or a compound that generates ammonia in situ, such as urea, is used. The reaction of an anhydride with urea is an effective one-pot method that leverages an inexpensive and easy-to-handle nitrogen source.[5]

-

N-Substituted Imide Synthesis: For derivatives used in specific applications, a primary amine (R-NH₂) is used. This reaction proceeds readily, often in a solvent like acetic acid or under microwave irradiation for accelerated synthesis.[6] The reaction involves the initial opening of the anhydride ring by the amine to form a phthalamic acid intermediate, which then undergoes thermal or acid-catalyzed cyclodehydration to form the imide.

General Protocol: Imide Synthesis from Anhydride and Urea

This protocol is adapted from general methods for synthesizing N-unsubstituted cyclic imides.[5]

Materials:

-

2,3-Pyridinedicarboxylic anhydride

-

Urea (CH₄N₂O)

-

High-boiling solvent (e.g., DMF or a deep eutectic solvent like Choline Chloride/Urea)

Procedure:

-

Reaction Setup: Combine 2,3-pyridinedicarboxylic anhydride (1 mmol) and urea (1-1.2 mmol) in a suitable reaction vessel.

-

Solvent Addition: Add the solvent. If using a deep eutectic solvent (DES) composed of choline chloride and urea, the urea itself becomes part of the solvent system, serving a dual role.[5]

-

Heating: Heat the mixture, typically to a temperature between 130-180°C. The reaction progress can be monitored by the evolution of gas (ammonia and carbon dioxide) and by TLC.

-

Workup: After the reaction is complete, cool the mixture. The product can often be isolated by precipitation upon adding water.

-

Purification: The crude imide is collected by filtration, washed with water to remove any remaining urea and solvent, and then dried. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) can be performed for further purification.

Summary of Synthetic Methodologies

| Transformation | Key Reagents | Typical Conditions | Yield | Key Advantages | Reference |

| Quinoline → Quinolinic Acid | NaClO₃, H₂SO₄, CuSO₄ | Aqueous, Reflux | ~60% | Scalable, uses readily available starting materials. | [3] |

| Quinolinic Acid → Anhydride | Acetic Anhydride | Reflux | Good | Simple, classic method. | N/A |

| Quinolinic Acid → Anhydride | Oxalyl Chloride, cat. DMF | Anhydrous Toluene, Heat | High | Mild conditions, volatile byproducts. | [4] |

| Anhydride → N-Substituted Imide | R-NH₂, Acetic Acid | Microwave Irradiation | Good-High | Rapid synthesis, high efficiency. | [6] |

| Anhydride → Parent Imide | Urea | High Temperature / DES | Good | Inexpensive, simple nitrogen source. | [5] |

Visualization of Synthetic Pathways

Overall Synthetic Workflow

The following diagram illustrates the complete, multi-step synthesis from the quinoline precursor to the final this compound product.

Caption: Multi-step synthesis of this compound.

Mechanism of Imide Formation

This diagram details the two-step mechanism for the reaction of the anhydride with a primary amine to yield an N-substituted imide.

Caption: Mechanism for N-substituted imide formation.

Conclusion and Future Outlook

The synthetic pathway to this compound is a classic example of strategic chemical synthesis, evolving from harsh oxidative processes to more refined, high-yield laboratory and industrial methods. The core logic—oxidative cleavage of a stable aromatic system, activation via anhydride formation, and subsequent cyclization—remains a cornerstone of heterocyclic chemistry. For researchers in drug development and agrochemistry, a deep understanding of this pathway is not merely academic; it provides the practical knowledge required to access a class of valuable intermediates. Future innovations will likely focus on developing greener oxidative systems, more efficient catalytic cyclization methods, and expanding the diversity of accessible N-substituted derivatives through parallel synthesis techniques.

References

- Process for the preparation of pyridine-2,3-dicarboxylic acid. (EP0232118A2).

- Synthesis of Some New 2,3 Pyridine Dicarboxamino Acid Derivatives and Studies of their Biological Properties. (1989). Oriental Journal of Chemistry, 5(2). [Link]

- Pyridine Synthesis: Cliff Notes. (2004). Baran Lab, Scripps Research. [Link]

- Improved Synthesis of N-Substituted 2,3-Pyridinedicarboximides with Microwave Irradiation. (2004).

- Preparation of Pyridines, Part 6: Cycloaddition and Rearrangement. (2022). YouTube. [Link]

- Quinolinic Acid | C7H5NO4.

- Pyridine synthesis. Organic Chemistry Portal. [Link]

- Pyridine-Boryl Radical-Catalyzed [3π + 2σ] Cycloaddition for the Synthesis of Pyridine Bioisosteres. (2023). ChemRxiv. [Link]

- Pyridine-2, 3-dicarboximides their preparation and their use for controlling undesired plant growth. (US5959116A).

- Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. (2012). Molecules, 17(10), 11574-11585. [Link]

- Pyridine-2,3-dicarboxamide | C7H7N3O2.

- Process for making cyclic imides. (US6037476A).

- Synthesis of N-Substituted 3-Amino-2-pyridones. (2022). Organic Letters, 24(33), 6133-6136. [Link]

- Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. (2023). Molecules, 28(8), 3568. [Link]

- Synthesis of N-unsubstituted cyclic imides from anhydride with urea in deep eutectic solvent (DES) choline chloride/urea. (2014). RSC Advances, 4(59), 31235-31238. [Link]

- Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. (2018). Molecules, 23(11), 2779. [Link]

Sources

- 1. US5959116A - Pyridine-2, 3-dicarboximides their preparation and their use for controlling undesired plant growth - Google Patents [patents.google.com]

- 2. 2,3-Pyridinedicarboxylic Acid | 89-00-9 | TCI AMERICA [tcichemicals.com]

- 3. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]

- 4. 2,3-Pyridinedicarboxylic anhydride synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Latent Potential of 2,3-Pyridinedicarboximide Scaffolds in Neuropharmacology: A Technical Guide for Drug Discovery

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities. Within this vast chemical space, the 2,3-pyridinedicarboximide scaffold represents a relatively underexplored area with significant potential for the development of novel neuroactive compounds. This technical guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, potential neuropharmacological properties, and strategic evaluation of this compound derivatives. Drawing upon structure-activity relationships of analogous pyridine-based compounds, we delineate a scientific rationale for investigating this scaffold as a source of modulators for key central nervous system (CNS) targets, including glutamate and GABA receptors. This document serves as a roadmap for initiating research programs aimed at unlocking the therapeutic promise of this chemical class.

Introduction: The Pyridine Core in CNS Drug Discovery

The prevalence of the pyridine motif in both natural alkaloids and synthetic drugs with CNS activity underscores its utility as a "privileged scaffold" in neuropharmacology.[1] Its ability to engage in hydrogen bonding, π-stacking, and dipole-dipole interactions, coupled with its metabolic stability, has led to the development of drugs targeting a wide array of neurological and psychiatric disorders. While extensive research has focused on various substituted pyridines, the rigid, bicyclic structure of this compound remains a frontier with untapped potential. This guide will explore the rationale and methodologies for systematically investigating this scaffold for novel neurotherapeutics.

Synthetic Strategies for this compound Derivatives

The synthesis of 2,3-pyridinedicarboximides is principally approached through the cyclization of 2,3-pyridinedicarboxylic acid (quinolinic acid) or its anhydride with primary amines. This straightforward approach allows for the introduction of a wide variety of substituents on the imide nitrogen, which is a critical handle for tuning the physicochemical and pharmacological properties of the resulting compounds.

General Synthesis Protocol

A typical synthetic route involves the reaction of 2,3-pyridinedicarboxylic anhydride with a primary amine in a suitable solvent, such as glacial acetic acid or dimethylformamide (DMF), often with heating to facilitate cyclization.

Experimental Protocol: Synthesis of N-Aryl-2,3-pyridinedicarboximide

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2,3-pyridinedicarboxylic anhydride in a minimal amount of glacial acetic acid.

-

Amine Addition: To the stirred solution, add 1.05 equivalents of the desired aryl amine.

-

Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

-

Purification: Wash the crude product with cold ethanol and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure N-aryl-2,3-pyridinedicarboximide.

This versatile protocol can be adapted for the synthesis of a diverse library of N-substituted derivatives for structure-activity relationship (SAR) studies.

Caption: Hypothetical modulation of the NMDA receptor signaling pathway.

Various pyridine-containing heterocyclic systems, such as tetrahydrothieno[2,3-c]pyridines, have been identified as antagonists of mGluR1, showing promise in models of neuropathic pain. [2]The this compound scaffold could serve as a novel template for developing selective mGluR modulators.

Potential as GABA Receptor Modulators

The GABAergic system is the primary inhibitory network in the brain, and enhancing GABAergic transmission is a well-established strategy for treating anxiety, insomnia, and epilepsy. GABA receptors are broadly classified into ionotropic GABAA and metabotropic GABAB receptors. [3][4]

The structural similarity of the pyridine core to known GABAA receptor modulators suggests that this compound derivatives could act as positive allosteric modulators (PAMs), similar to benzodiazepines, enhancing the receptor's response to GABA.

Hypothesized Mechanism: These compounds may bind to an allosteric site on the GABAA receptor complex, increasing the frequency or duration of chloride channel opening in response to GABA binding, leading to neuronal hyperpolarization and a general dampening of neuronal excitability.

Caption: Hypothetical positive allosteric modulation of the GABAA receptor.

A Strategic Workflow for Neuropharmacological Evaluation

A systematic approach is essential to validate the neuroactive potential of a novel compound series. The following workflow outlines the key stages, from initial screening to preliminary in vivo assessment.

Step-by-Step Experimental Workflow

-

Library Synthesis: Synthesize a focused library of N-substituted 2,3-pyridinedicarboximides with diverse physicochemical properties (e.g., varying lipophilicity, electronic effects, and steric bulk of the N-substituent).

-

In Vitro Receptor Binding Assays:

-

NMDA Receptor: Conduct radioligand binding assays using [3H]MK-801 or [3H]TCP to assess affinity for the PCP binding site.

-

GABAA Receptor: Use [3H]flunitrazepam binding assays to determine affinity for the benzodiazepine binding site.

-

-

Functional Assays:

-

Electrophysiology: Utilize patch-clamp electrophysiology on cultured neurons or brain slices to measure the effects of compounds on NMDA- and GABA-evoked currents. This provides direct evidence of functional modulation.

-

-

Physicochemical Profiling:

-

Lipophilicity: Determine the LogD7.4 value for promising compounds, as this is a key predictor of BBB permeability. [5]Compounds with LogD7.4 values between 1 and 3 are often optimal for CNS penetration.

-